molecular formula C16H26O4S B14275201 4-(Decyloxy)benzene-1-sulfonic acid CAS No. 139741-94-9

4-(Decyloxy)benzene-1-sulfonic acid

Cat. No.: B14275201
CAS No.: 139741-94-9
M. Wt: 314.4 g/mol
InChI Key: MNMYNRMWUBOEKO-UHFFFAOYSA-N
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Description

4-(Decyloxy)benzene-1-sulfonic acid is an anionic surfactant characterized by a benzene ring substituted with a sulfonic acid (-SO₃H) group at position 1 and a decyloxy (C₁₀H₂₁O-) chain at position 2. This compound combines the hydrophilic sulfonic acid group with a lipophilic alkyl chain, making it effective in reducing surface tension and forming micelles in aqueous solutions. Its structure is analogous to other alkylbenzene sulfonates but distinguished by the specific decyloxy substituent, which influences its solubility, thermal stability, and surfactant efficiency .

Properties

CAS No.

139741-94-9

Molecular Formula

C16H26O4S

Molecular Weight

314.4 g/mol

IUPAC Name

4-decoxybenzenesulfonic acid

InChI

InChI=1S/C16H26O4S/c1-2-3-4-5-6-7-8-9-14-20-15-10-12-16(13-11-15)21(17,18)19/h10-13H,2-9,14H2,1H3,(H,17,18,19)

InChI Key

MNMYNRMWUBOEKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-(Decyloxy)benzene-1-sulfonic acid involves sulfonation of benzene. Here’s the synthetic route:

    Sulfonation Reaction:

Chemical Reactions Analysis

    Reactions: 4-(Decyloxy)benzene-1-sulfonic acid exhibits typical reactions of aromatic sulfonic acids, including

    Desulfonation: When heated in water near 200 °C, it undergoes desulfonation, which correlates with the ease of initial sulfonation.

Scientific Research Applications

4-(Decyloxy)benzene-1-sulfonic acid finds applications in various fields:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: May serve as a probe or modifier in biochemical studies.

    Medicine: Investigated for potential pharmaceutical applications.

    Industry: Employed in the production of specialty chemicals.

Mechanism of Action

  • The exact mechanism by which this compound exerts its effects depends on its specific application.
  • It may interact with molecular targets or pathways relevant to its intended purpose.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length and Branching

  • 4-(Tridecan-3-yl)benzene-1-sulfonic Acid (ABS Acid, CAS 85536-14-7) :
    ABS acid features a branched tridecyl chain (C₁₃H₂₇-) at position 4. The longer and branched alkyl chain enhances hydrophobicity, leading to lower critical micelle concentration (CMC) values compared to 4-(Decyloxy)benzene-1-sulfonic acid. However, branching reduces biodegradability due to steric hindrance in microbial degradation pathways .

  • 4-(Undecan-5-yl)benzene-1-sulfonic Acid :
    This isomer has an 11-carbon alkyl chain with a methyl branch at position 5. The branching increases thermal stability but reduces aqueous solubility relative to the linear decyloxy chain in this compound .

Property This compound ABS Acid 4-(Undecan-5-yl)benzene-1-sulfonic Acid
Alkyl Chain Length C₁₀ (linear) C₁₃ (branched) C₁₁ (branched)
Biodegradability High Low Moderate
CMC (mmol/L) ~1.2 (estimated) ~0.8 ~1.0
Solubility in Water (g/L) 25–30 15–20 10–15

Functional Group Variations

  • 4-Hydroxybenzenesulfonic Acid (CAS 98-67-9) :
    Replacing the decyloxy group with a hydroxyl (-OH) group increases polarity and acidity (pKa ~0.5 for -SO₃H vs. ~2.5 for -OH). This compound is more water-soluble but lacks surfactant properties due to the absence of a hydrophobic tail .

  • 4-Hydroxybenzoic Acid (CAS 99-96-7) :
    Substituting the sulfonic acid group with a carboxylic acid (-COOH) reduces acidity (pKa ~4.5) and surfactant efficacy. However, it exhibits antimicrobial properties, unlike this compound .

Salt Forms and Commercial Variants

  • Calcium Dodecylbenzenesulfonate (CAS 7LE6D87CYE) :
    The calcium salt of dodecylbenzenesulfonate has higher thermal stability (up to 300°C) and is used in high-temperature lubricants. In contrast, the free sulfonic acid form (e.g., this compound) is more reactive in acidic environments .

  • Isopropanolamine Dodecylbenzenesulfonate: This amine salt improves solubility in non-polar solvents, making it suitable for emulsifiable concentrates. The decyloxy variant’s free acid form is preferable in aqueous detergents due to its higher ionization efficiency .

Key Research Findings

  • Surface Adsorption Properties :
    Studies on 4-(Decyloxy)benzoic acid (a structural analog) using inverse gas chromatography (IGC-ID) revealed dispersive surface energy (γ SD) values of 25–30 mJ/m², comparable to sulfonic acid derivatives. However, the sulfonic acid group enhances acidity (KD/KA ≈ 0.89), favoring interactions with basic substrates .

  • Environmental Impact : Linear alkyl chains (as in this compound) exhibit 80–90% biodegradability in 28-day OECD tests, outperforming branched analogs like ABS acid (40–50%) .

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